molecular formula C7H6ClN3O B2926362 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1375301-68-0

2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2926362
CAS No.: 1375301-68-0
M. Wt: 183.6
InChI Key: ZBENDTMQTJADBK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6ClN3O. It is part of the pyrrolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 2-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using hydrochloric acid. The resulting solid is filtered and dried to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like oxone can be employed.

    Reduction: Reducing agents such as sodium borohydride may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 2-position .

Scientific Research Applications

2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar structural features but different substitution patterns.

    Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine core.

Uniqueness: 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-6-5-4(2-3-9-5)10-7(8)11-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBENDTMQTJADBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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